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This guide provides a comparative analysis of the isomerization barrier height of

nitrosomethane (CH₃NO) to formaldoxime (CH₂NOH), contrasting theoretical predictions from

high-level computational studies with available experimental observations. While computational

chemistry provides detailed insights into the reaction pathways and energy barriers, direct

experimental quantification of this specific isomerization barrier remains an area for future

research. This document is intended for researchers, scientists, and professionals in drug

development and related fields.

Introduction to Nitrosomethane Isomerization
The isomerization of nitrosomethane to the more stable formaldoxime is a fundamental

chemical transformation. Understanding the energetics of this process is crucial for various

applications, including atmospheric chemistry and combustion processes. Computational

studies have been instrumental in elucidating the mechanistic details of this rearrangement,

suggesting two primary pathways: a direct 1,3-hydrogen shift and a stepwise process involving

two sequential 1,2-hydrogen shifts with a formaldonitrone (CH₂NHO) intermediate.
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Numerous computational studies have investigated the isomerization of nitrosomethane. The

work by DePrince and Mazziotti, in particular, offers a comprehensive analysis using several

high-level ab initio methods.[1][2][3] Their findings, along with others, consistently indicate that

the pathway involving two successive 1,2-hydrogen shifts is energetically more favorable than

the direct 1,3-hydrogen shift.[1][2]

The calculated barrier heights for both pathways are summarized in the table below.

Computational
Method

Basis Set
Isomerization
Pathway

Calculated
Barrier Height
(kcal/mol)

Reference

2-RDM aug-cc-pVTZ
1,2-Hydrogen

Shift
55.2 [1]

CCSD aug-cc-pVTZ
1,2-Hydrogen

Shift
57.0 [1]

CCSD(T) aug-cc-pVTZ
1,2-Hydrogen

Shift
53.5 [1]

2-RDM aug-cc-pVTZ
1,3-Hydrogen

Shift
65.0 [1]

CCSD aug-cc-pVTZ
1,3-Hydrogen

Shift
66.5 [1]

CCSD(T) aug-cc-pVTZ
1,3-Hydrogen

Shift
63.3 [1]

B3LYP 6-311+G**
1,3-Hydrogen

Shift

47.3 (197.9

kJ/mol)
[4]

Experimental Evidence of Isomerization
Direct experimental measurement of the isomerization barrier height for nitrosomethane to

formaldoxime has not been reported in the literature. However, several experimental

observations qualitatively support this rearrangement, primarily through the detection of

formaldoxime in environments where nitrosomethane is expected to be an intermediate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://pubmed.ncbi.nlm.nih.gov/20649313/
https://pubs.aip.org/aip/jcp/article-pdf/doi/10.1063/1.3458641/16043511/034112_1_online.pdf
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://pubmed.ncbi.nlm.nih.gov/20649313/
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.worldscientific.com/doi/abs/10.1142/S021963360700285X
https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For instance, studies on the thermal decomposition of nitromethane (CH₃NO₂) have identified

formaldoxime as a product.[5] It is proposed that nitrosomethane is formed as an intermediate

and rapidly rearranges to the more stable formaldoxime isomer.[5] These experiments typically

involve heating nitromethane to high temperatures and analyzing the products using

techniques like mass spectrometry.

Experimental Protocols
Thermal Decomposition of Nitromethane:

In a typical thermal decomposition experiment, nitromethane vapor is introduced into a heated

reaction vessel. The temperature and pressure are carefully controlled. The decomposition

products are then analyzed, often using mass spectrometry or infrared spectroscopy, to identify

the chemical species present. The observation of formaldoxime under these conditions

provides indirect evidence for the nitrosomethane isomerization pathway. For example, in

studies investigating nitromethane decomposition for rocketry applications, formaldoxime was

detected via mass-spectroscopy at pressures around 250 psia, supporting the rapid

rearrangement of a nitrosomethane intermediate.[5]

Computational Methodologies
The computational results presented in this guide were obtained using sophisticated quantum

chemical methods designed to accurately model chemical reactions.

Parametric Two-Electron Reduced-Density-Matrix (2-RDM) Method: This is a variational

method that directly calculates the two-electron reduced-density matrix, offering a robust

description of electron correlation.[2]

Coupled Cluster with Single and Double Excitations (CCSD) and with Perturbative Triples

(CCSD(T)): These are highly accurate wave function-based methods that systematically

account for electron correlation. CCSD(T) is often considered the "gold standard" in

computational chemistry for its accuracy in predicting reaction energies and barrier heights.

[3]

Density Functional Theory (DFT): The B3LYP functional is a widely used hybrid functional in

DFT that combines the accuracy of ab initio methods with computational efficiency.[4]
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All calculations were performed using large and flexible basis sets, such as aug-cc-pVTZ, to

ensure a reliable description of the electronic structure.[1]

Visualization of Reaction Pathways
The following diagram illustrates the two proposed isomerization pathways for

nitrosomethane, as predicted by computational studies.

1,2-Hydrogen Shift Pathway (More Favorable)

1,3-Hydrogen Shift Pathway
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(CH₂NOH)

Nitrosomethane
(CH₃NO)

Transition State63.3-66.5 kcal/mol Formaldoxime
(CH₂NOH)
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Caption: Computationally predicted pathways for nitrosomethane isomerization.

Logical Relationship Diagram
The diagram below outlines the relationship between computational predictions and

experimental observations in the study of nitrosomethane isomerization.
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Caption: Interplay between theory and experiment in nitrosomethane isomerization.

Conclusion
Computational studies provide strong evidence that the isomerization of nitrosomethane to

formaldoxime proceeds preferentially through a stepwise 1,2-hydrogen shift mechanism with a

predicted activation barrier in the range of 53.5 to 57.0 kcal/mol. While direct experimental

determination of this barrier height is currently unavailable, the detection of formaldoxime in

experiments involving nitrosomethane as a transient species lends qualitative support to the

computationally predicted isomerization. Further experimental work is needed to provide a

quantitative measure of this important reaction barrier and to further validate the theoretical

models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1211736?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://www.semanticscholar.org/paper/Isomerization-of-nitrosomethane-to-formaldoxime%3A-DePrince-Mazziotti/be9fc6ea00953f8052b382051ccafb2eae024eca
https://pubmed.ncbi.nlm.nih.gov/20649313/
https://pubmed.ncbi.nlm.nih.gov/20649313/
https://pubmed.ncbi.nlm.nih.gov/20649313/
https://pubs.aip.org/aip/jcp/article-pdf/doi/10.1063/1.3458641/16043511/034112_1_online.pdf
https://www.worldscientific.com/doi/abs/10.1142/S021963360700285X
https://etda.libraries.psu.edu/files/final_submissions/21927
https://www.benchchem.com/product/b1211736#isomerization-barrier-height-of-nitrosomethane-vs-computational-predictions
https://www.benchchem.com/product/b1211736#isomerization-barrier-height-of-nitrosomethane-vs-computational-predictions
https://www.benchchem.com/product/b1211736#isomerization-barrier-height-of-nitrosomethane-vs-computational-predictions
https://www.benchchem.com/product/b1211736#isomerization-barrier-height-of-nitrosomethane-vs-computational-predictions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1211736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

